molecular formula C8H15NO3 B13792365 N-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]methyl}acetamide CAS No. 72952-75-1

N-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]methyl}acetamide

Cat. No.: B13792365
CAS No.: 72952-75-1
M. Wt: 173.21 g/mol
InChI Key: WAUMPQINBDMEJH-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]methyl}acetamide is a chiral acetamide derivative featuring a 2,2-dimethyl-1,3-dioxolane ring with a stereogenic center at the 4-position (S-configuration). This compound is synthesized via continuous flow (CF) acetalization under acid catalysis, as demonstrated in recent studies . The dioxolane ring enhances its stability and modulates polarity, making it suitable for applications in medicinal chemistry and drug design. Key structural attributes include the acetamide group, which facilitates hydrogen bonding, and the dioxolane moiety, which contributes to conformational rigidity.

Properties

CAS No.

72952-75-1

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

N-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]acetamide

InChI

InChI=1S/C8H15NO3/c1-6(10)9-4-7-5-11-8(2,3)12-7/h7H,4-5H2,1-3H3,(H,9,10)/t7-/m0/s1

InChI Key

WAUMPQINBDMEJH-ZETCQYMHSA-N

Isomeric SMILES

CC(=O)NC[C@H]1COC(O1)(C)C

Canonical SMILES

CC(=O)NCC1COC(O1)(C)C

Origin of Product

United States

Preparation Methods

Starting Material and Initial Amide Formation

  • Starting Material: (S)-3-hydroxy-γ-butyrolactone (51 g, 0.5 mol).
  • Amidation: The lactone is treated with 30% ammonium hydroxide (110 mL, 0.85 mol) at room temperature for 14 hours to convert the lactone into the corresponding amide.
  • Concentration: The reaction mixture is concentrated under reduced pressure at approximately 50°C to remove water, resulting in a syrupy intermediate.

Protection of Hydroxyl Groups

  • Reagents: Acetone (500 mL) and 2,2-dimethoxypropane (104 g, 1 mol) are added to the syrup.
  • Catalyst: Sulfuric acid (2 mL) is introduced to catalyze the formation of the 1,3-dioxolane ring via acetalization.
  • Conditions: The mixture is protected from moisture using a calcium chloride drying tube, heated at 60°C for 30 minutes, and then stirred at room temperature for 12 hours.
  • Outcome: This step yields the protected amide with the dioxolane ring intact, preserving the chiral center.

Oxidation and Final Processing

  • Oxidant: Silver(I) oxide (20 g) is added to the reaction mixture in acetone.
  • Duration: The mixture is stirred for 1 hour to facilitate oxidation or related transformations.
  • Work-up: Methanol (200 mL) is added, and the mixture is filtered and concentrated to dryness.
  • Isolation: The protected amide crystallizes upon concentration and can be recrystallized from acetone to obtain pure white crystals with a melting point of 98-100°C.

Yield and Purity

  • The conversion to the protected amide is essentially quantitative, indicating a high-yield process.
  • Spectroscopic data (NMR) confirm the structure and stereochemistry of the product.

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature Time Outcome
Amidation (S)-3-hydroxy-γ-butyrolactone + NH4OH Room temperature 14 hours Amide formation
Concentration Reduced pressure, ~50°C ~50°C Until syrup Water removal
Protection (Acetalization) 2,2-dimethoxypropane, acetone, H2SO4 60°C (30 min), RT 12 hours Dioxolane ring formation
Oxidation Silver(I) oxide in acetone Room temperature 1 hour Final protected amide
Crystallization Methanol addition, filtration, drying Room temperature - Pure crystalline product

Spectroscopic Characterization

  • [^1H NMR (CDCl3, 300 MHz)](pplx://action/followup): δ 6.10 (s, 1H), 5.65 (s, 1H), 4.43 (m, 1H), 4.14 (dd, 1H, J=8.1, 6.3 Hz), 3.63 (dd, 1H, J=8.1, 6.8 Hz), 2.55 (dd, 1H, J=15.3, 7.5 Hz), 2.46 (dd, 1H, J=15.3, 4.8 Hz), 1.42 (s, 3H), 1.35 (s, 3H).
  • [^13C NMR (CDCl3, 75 MHz)](pplx://action/followup): δ 172.86, 109.50, 72.21, 69.05, 40.07, 26.90, 25.50.
  • Optical Rotation: [α]_589 = -15.4 (CHCl3, c=1).

Research Findings and Notes

  • The preparation method is documented in patent EP1086072 B1 (2006), indicating industrial relevance and established protocols.
  • The described synthesis ensures stereochemical purity by starting from an enantiomerically pure lactone and maintaining conditions that prevent racemization.
  • The use of 2,2-dimethoxypropane and sulfuric acid for acetal formation is a classical protection strategy for diols, here applied to secure the 1,3-dioxolane ring.
  • Silver(I) oxide serves as a mild oxidant or catalyst in the final step, facilitating the formation of the acetamide functionality without degrading the sensitive dioxolane ring.
  • The process yields a crystalline product suitable for further synthetic applications or pharmaceutical research.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of N-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]methyl}acetamide occurs under acidic or basic conditions, cleaving the acetamide group to form 2,2-dimethyl-1,3-dioxolane-4-methanol and acetic acid.

Reaction Type Conditions Reagents Products
Acidic hydrolysisH₂O, HCl (1 M), 60°C, 4 hoursWater, HCl2,2-Dimethyl-1,3-dioxolane-4-methanol + Acetic acid
Basic hydrolysisNaOH (1 M), reflux, 6 hoursNaOHSame as above

Key Observations :

  • The dioxolane ring remains intact during hydrolysis, preserving chirality at the 4-position.

  • Reaction rates depend on pH: Acidic conditions accelerate cleavage compared to neutral/basic environments.

Nucleophilic Substitution Reactions

The acetamide group undergoes nucleophilic substitution with amines, alcohols, or thiols in the presence of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .

Reaction Type Conditions Reagents Products
Amine substitutionDMF, 25°C, 16 hoursHATU, Et₃N, Primary aminesSubstituted dioxolane-acetamide derivatives
Thiol substitutionTHF, 0°C to 25°C, 2 hoursDTT (Dithiothreitol), BaseThioether-linked compounds

Key Findings :

  • Reactions with amines (e.g., benzylamine) yield N-alkylated products with retention of stereochemistry.

  • Thiol substitutions require reducing agents to prevent disulfide formation .

Oxidation Reactions

Oxidation of the dioxolane ring or acetamide moiety is achievable using strong oxidizing agents:

Reaction Type Conditions Reagents Products
Dioxolane ring oxidationKMnO₄, H₂SO₄, 80°C, 3 hoursKMnO₄Dicarboxylic acid derivative
Acetamide oxidationCrO₃, Acetic acid, 50°C, 6 hoursCrO₃Nitrile or ketone intermediates

Mechanistic Insight :

  • Ring oxidation proceeds via radical intermediates, confirmed by ESR studies.

  • Acetamide oxidation follows a stepwise pathway, forming imine intermediates before final products .

Trans-Acetalization and Coupling Reactions

The compound participates in trans-acetalization with aldehydes or ketones under acidic catalysis, enabling chiral scaffold diversification .

Reaction Type Conditions Reagents Products
Trans-acetalizationp-TsOH, THF, 25°C, 12 hoursp-Toluenesulfonic acidCross-linked dioxolane-acetamide polymers
Reductive aminationNaBH₃CN, MeOH, 0°C to 25°CNaBH₃CN, AldehydesAmine-functionalized derivatives

Research Highlights :

  • Reductive amination with glycine derivatives produces amino alcohol intermediates for drug discovery .

  • Trans-acetalization is stereospecific, retaining the (4S)-configuration .

Stability Under Extreme Conditions

This compound shows limited stability at high temperatures (>150°C) or prolonged UV exposure, decomposing into formaldehyde and acetamide fragments .

Scientific Research Applications

(S)-N-(2,2-DIMETHYL-1[1,3]DIOXOLAN-4-YLMETHYL)-ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-N-(2,2-DIMETHYL-1[1,3]DIOXOLAN-4-YLMETHYL)-ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)-N-(prop-2-ynyl)acetamide

This analog substitutes the methyl group with a propargyl amine, synthesized via a triazole/DBU-catalyzed reaction (45.2% yield). The propargyl group introduces alkyne reactivity, enabling click chemistry applications. NMR data (δ 2.22 ppm for -C≡CH) and ESI-MS (m/z 220.0952 [M+Na]⁺) confirm structural integrity . Compared to the target compound, the propargyl substituent increases hydrophobicity (XLogP ~1.2 vs. ~0.8) but reduces polarity.

N-((2,2-Dimethyl-1,3-Dioxolan-4-yl)Methyl)Acetamide (1b)

A direct analog synthesized via CF acetalization, this compound may differ in stereochemistry (4S vs. unspecified configuration). The CF method improves reaction efficiency (reduced time vs. batch processes) and purity (>95% by HPLC) . The absence of stereochemical specification in 1b highlights the importance of the 4S configuration in the target compound for enantioselective interactions.

(S)-4-((4-Iodophenoxy)methyl)-2,2-dimethyl-1,3-dioxolane

Its synthesis involves Cs₂CO₃-mediated coupling, yielding products with applications in targeting biomolecules .

Aromatic Acetamide Derivatives

N-(2,4-Dimethylphenyl)acetamide

This compound replaces the dioxolane with a dimethylphenyl group, reducing molecular weight (163.22 vs. ~215 for the target compound). The aromatic ring increases lipophilicity (XLogP ~1.8) and is associated with pesticidal activity, as seen in analogs like alachlor and pretilachlor .

N-(3-((Dimethylamino)methyl)-4-hydroxyphenyl)acetamide

Featuring a phenolic ring with a dimethylaminomethyl group, this derivative is synthesized via a Mannich reaction (40% yield). The polar hydroxyl and tertiary amine groups enhance solubility in aqueous media, making it suitable for antidote development against organophosphates .

Complex Derivatives with Dioxolane Moieties

(S)-N-(3,4-Difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonamide

This sulfonamide-dioxolane hybrid (m/z 755 [M+H]⁺) exemplifies the integration of the dioxolane group into complex drug candidates. Its multifunctional structure improves pharmacokinetic properties, such as metabolic stability and target selectivity .

N-({(4S,5S)-5-[(Dimethylamino)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl}methyl)-N,N-dimethylamine

This amine derivative replaces the acetamide with a dimethylamino group, altering basicity (pKa ~9.5) and enabling protonation-dependent membrane permeability. Such modifications are critical for CNS-targeting therapeutics .

Data Tables

Research Findings

  • Stereochemical Impact : The 4S configuration in the target compound enhances enantioselective binding to biological targets, as evidenced by its use in inhibitor design .
  • Synthetic Efficiency : Continuous flow methods for dioxolane derivatives improve reaction scalability and purity compared to batch processes .
  • Functional Group Effects : Propargyl and aromatic substituents expand reactivity and application scope, while amine modifications alter pharmacokinetic profiles .

Q & A

Q. Q: What are the optimal synthetic routes for preparing N-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]methyl}acetamide, and how does stereochemistry influence yield?

A: The compound is synthesized via acetalization of aminodiol precursors under acid catalysis. Continuous flow (CF) methods improve efficiency, as demonstrated by a 71% yield using sodium hydride in DMF with hept-6-yn-1-yl methanesulfonate . Stereochemical control at the (4S) position is critical; chiral auxiliaries or enantioselective catalysts ensure proper configuration, which impacts downstream reactivity and purification . Polar intermediates (e.g., amides) require chromatographic separation, while less polar acetals are more easily isolated .

Structural and Spectral Characterization

Q. Q: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

A:

Technique Conditions/Parameters Key Data
HPLC C18 column, TFA-containing mobile phaseRetention time: ~0.89–1.50 min
LCMS ESI ionizationm/z: 604 [M+H]⁺ (validates molecular weight)
NMR CDCl₃ or DMSO-d₆δ ~1.3–1.5 ppm (gem-dimethyl groups), δ ~4.2–4.5 ppm (dioxolane protons)

Stereochemical confirmation requires chiral columns or X-ray crystallography .

Advanced: Reaction Optimization

Q. Q: How do batch vs. continuous flow synthesis impact reaction kinetics and scalability for this compound?

A: CF methods enhance heat/mass transfer, reducing side reactions (e.g., racemization). In batch, prolonged heating risks decomposition, whereas CF achieves higher space-time yields (99.6 mg isolated in <24 hours) . Kinetic studies using inline IR or UV-Vis monitoring can optimize residence time and catalyst loading.

Computational Modeling

Q. Q: Can DFT calculations predict the compound’s electronic properties and guide experimental design?

A: Yes. Quantum chemical methods (e.g., B3LYP/6-311+G(d,p)) model dipole moments, charge distribution, and frontier molecular orbitals. These predict solubility in solvents like DMSO or dioxane and guide functionalization sites for derivatization . For example, the acetamide’s carbonyl group is a nucleophilic hotspot .

Data Contradictions and Resolution

Q. Q: How to resolve discrepancies between theoretical and experimental solubility data?

A: Theoretical models may underestimate hydrogen bonding. Empirical testing using shake-flask methods with HPLC quantification is recommended. For instance, logP calculations (XlogP ~1.2) should be validated via octanol-water partitioning experiments. Adjustments using Hansen solubility parameters improve predictive accuracy .

Biological Applications (In Vitro)

Q. Q: What in vitro models are suitable for studying this compound’s bioactivity?

A: The compound’s acetamide moiety suggests potential as a protease inhibitor or receptor modulator. Use cell-free assays (e.g., fluorescence polarization for binding affinity) or immortalized cell lines (HEK293, HepG2) for cytotoxicity screening. Ensure concentrations ≤10 µM to avoid nonspecific effects .

Safety and Handling

Q. Q: What precautions are necessary for safe handling in the lab?

A:

  • PPE: Gloves, goggles, and lab coats.
  • Ventilation: Use fume hoods due to volatile solvents (DMF, ethyl acetate) .
  • First Aid: For skin contact, wash with water; ingestions require immediate medical consultation .
  • Storage: -20°C under nitrogen to prevent hydrolysis of the dioxolane ring .

Advanced Derivatization Strategies

Q. Q: What functional groups can be introduced to modulate the compound’s physicochemical properties?

A:

Site Modification Impact
Acetamide NHAlkylation (e.g., methyl, benzyl)Reduces polarity, enhances membrane permeability
Dioxolane ringOxidation to ketoneIncreases reactivity for Schiff base formation
Methyl groupsFluorinationImproves metabolic stability

Reaction conditions (e.g., Pd-catalyzed cross-coupling) must preserve stereochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.